16|A-hydroxyandrosterone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-alpha-hydroxyandrosterone involves multiple steps, including the hydroxylation of androsterone. The reaction conditions typically require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 16-alpha position. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 16-alpha-hydroxyandrosterone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
16-alpha-hydroxyandrosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16-alpha position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 16-alpha-hydroxyandrosterone, which may have different biological activities and properties .
Scientific Research Applications
16-alpha-hydroxyandrosterone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of steroid hormones.
Biology: Studied for its role in the development of masculine characteristics and its interactions with androgen receptors.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of androgen-related disorders.
Mechanism of Action
16-alpha-hydroxyandrosterone exerts its effects by binding to androgen receptors, which are involved in the regulation of gene expression and the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Androsterone: A metabolite of testosterone that also binds to androgen receptors and influences masculine characteristics.
Etiocholanolone: A 5-beta isomer of androsterone that is produced as a metabolite of testosterone.
11-beta-hydroxyandrosterone: Another hydroxylated derivative of androsterone with similar biological activities.
Uniqueness
16-alpha-hydroxyandrosterone is unique due to its specific hydroxylation at the 16-alpha position, which imparts distinct biological activities and properties compared to other similar compounds. This unique structural feature allows it to interact differently with androgen receptors and other molecular targets .
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQYTKUIIJTNHH-LLIWRYSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463147 | |
Record name | 16|A-hydroxyandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14167-49-8 | |
Record name | 16|A-hydroxyandrosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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